molecular formula C13H17NO5 B5772106 3-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}PROPANOIC ACID

3-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B5772106
M. Wt: 267.28 g/mol
InChI Key: MFOUOORWVOMNSF-UHFFFAOYSA-N
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Description

3-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}PROPANOIC ACID is an organic compound with the molecular formula C13H17NO5 It is a derivative of propanoic acid, featuring a 3,4-dimethoxyphenyl group and a carbamoyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}PROPANOIC ACID typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and propanoic acid.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with propanoic acid to form an intermediate compound.

    Carbamoylation: The intermediate is then subjected to carbamoylation using a suitable carbamoylating agent, such as isocyanate, to introduce the carbamoyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbamoyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic acid: A structurally similar compound with a propanoic acid backbone and 3,4-dimethoxyphenyl group.

    3-(3,4-Dimethoxyphenyl)-L-alanine: Another related compound with an amino acid backbone.

Uniqueness

3-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}PROPANOIC ACID is unique due to the presence of both the carbamoyl and propanoic acid groups, which confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-18-10-4-3-9(7-11(10)19-2)8-14-12(15)5-6-13(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOUOORWVOMNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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